molecular formula C11H16ClFN2O B1447944 1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride CAS No. 1421604-76-3

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride

Cat. No.: B1447944
CAS No.: 1421604-76-3
M. Wt: 246.71 g/mol
InChI Key: XZGFUOSQHKSTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H15FN2O·HCl It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride typically involves the reaction of 5-fluoro-2-methoxyaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common methods include:

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. This interaction can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

1-(5-Fluoro-2-methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct pharmacological and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGFUOSQHKSTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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